molecular formula C22H37B B1496683 1-Bromo-4-(2-hexyldecyl)benzene

1-Bromo-4-(2-hexyldecyl)benzene

Cat. No.: B1496683
M. Wt: 381.4 g/mol
InChI Key: OAOWDHHAGVEXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-hexyldecyl)benzene is an organic compound with the chemical formula C22H37Br. It is a derivative of bromobenzene, where the bromine atom is substituted at the para position of the benzene ring, and a 2-hexyldecyl group is attached. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination of benzene is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromobenzene is then subjected to a Friedel-Crafts alkylation reaction with 2-hexyldecyl chloride in the presence of a Lewis acid catalyst to obtain 1-Bromo-4-(2-hexyldecyl)benzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-hexyldecyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phenols: Formed through nucleophilic substitution with hydroxide ions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

1-Bromo-4-(2-hexyldecyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials such as liquid crystals and polymers.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Catalysis: Used in the study of catalytic processes and the development of new catalysts.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-hexyldecyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(2-hexyldecyl)benzene is unique due to the presence of the long 2-hexyldecyl chain, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C22H37B

Molecular Weight

381.4 g/mol

IUPAC Name

1-bromo-4-(2-hexyldecyl)benzene

InChI

InChI=1S/C22H37Br/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-21-15-17-22(23)18-16-21/h15-18,20H,3-14,19H2,1-2H3

InChI Key

OAOWDHHAGVEXFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.